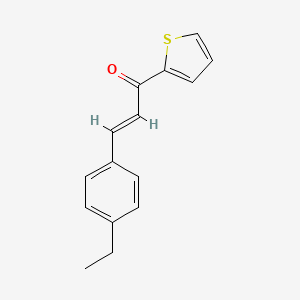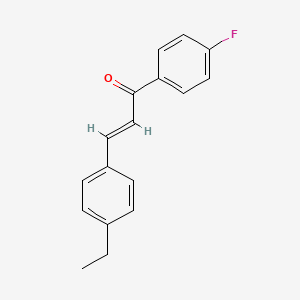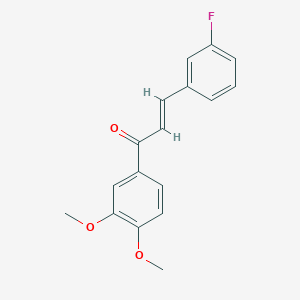
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, or DFMPP, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of pyrazole, an organic compound with a five-membered ring structure. DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields.
科学的研究の応用
DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields. It has been used in studies of the enzyme known as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its ability to inhibit the enzyme known as histone deacetylase (HDAC), which is involved in epigenetic regulation.
作用機序
DFMPP has been studied for its ability to inhibit enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. This mechanism of action has been studied in detail for its potential applications in drug development.
Biochemical and Physiological Effects
Studies have shown that DFMPP has the potential to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can have a variety of effects on biochemical and physiological processes. Inhibition of COX-2 can lead to decreased inflammation and pain, while inhibition of HDAC can lead to altered gene expression and epigenetic regulation.
実験室実験の利点と制限
DFMPP has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its ability to inhibit enzymes makes it useful for studying the effects of enzyme inhibition. However, it has some limitations. It is not as potent as other compounds, making it less suitable for some applications. Additionally, it is not as well-studied as other compounds, making it less suitable for some experiments.
将来の方向性
DFMPP has potential applications in a variety of scientific research fields. It could be used to study the effects of enzyme inhibition in different contexts, such as drug development. Additionally, it could be used to study the effects of epigenetic regulation in different contexts. Furthermore, it could be used to study the effects of inflammation and pain in different contexts. Additionally, it could be used to study the effects of altered gene expression in different contexts. Finally, it could be used to study the effects of other biochemical and physiological processes in different contexts.
合成法
DFMPP can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2,4-difluorophenylhydrazine. This reaction yields a hydrazone intermediate, which is then reacted with ethyl chloroformate and triethylamine to form the desired product. It can also be synthesized through the reaction of 4-methoxybenzaldehyde and 2,4-difluorophenylhydrazine hydrochloride.
特性
IUPAC Name |
2-(2,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-5-2-10(3-6-12)14-9-16(17(22)23)21(20-14)15-7-4-11(18)8-13(15)19/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFGSWPNRENMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)






